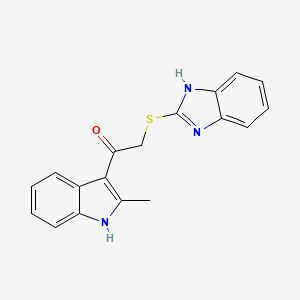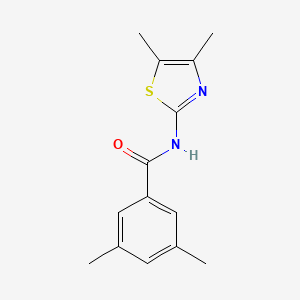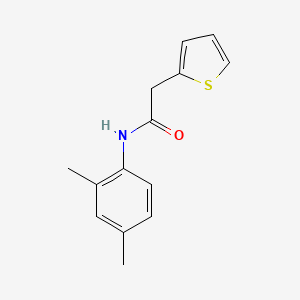
methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate, also known as Fipronil, is a broad-spectrum insecticide that was first introduced in the market in 1996. It belongs to the family of phenylpyrazole chemicals and is widely used in agriculture and veterinary medicine to control pests and parasites.
作用機序
Methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate works by targeting the nervous system of insects and parasites. It acts as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor, which is an inhibitory neurotransmitter in the insect nervous system. This leads to an accumulation of GABA in the synapses, which results in hyperexcitation of the nervous system and ultimately leads to death of the insect or parasite.
Biochemical and Physiological Effects:
methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate has been found to have low toxicity to humans and mammals, but it can have adverse effects on non-target organisms such as bees and aquatic invertebrates. It has been shown to have a long half-life in soil and water, which can lead to accumulation in the environment. methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate has also been found to have potential endocrine-disrupting effects on aquatic organisms.
実験室実験の利点と制限
Methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate has several advantages for use in lab experiments, such as its broad-spectrum activity, low mammalian toxicity, and long residual activity. However, its potential adverse effects on non-target organisms and the environment should be taken into consideration when using it in lab experiments.
将来の方向性
There are several future directions for research on methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate. One area of research is the development of new formulations and delivery methods that can improve its efficacy and reduce its impact on the environment. Another area of research is the study of its potential use in controlling mosquito-borne diseases such as malaria and dengue fever. Additionally, more research is needed to understand its potential endocrine-disrupting effects on aquatic organisms and its impact on non-target organisms in the environment.
Conclusion:
methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate is a widely used insecticide that has been extensively studied for its insecticidal properties. It works by targeting the nervous system of insects and parasites and has low toxicity to humans and mammals. However, its potential impact on non-target organisms and the environment should be taken into consideration. Future research should focus on developing new formulations and delivery methods, studying its potential use in controlling mosquito-borne diseases, and understanding its impact on the environment.
合成法
Methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate can be synthesized through a multi-step process starting from the reaction of 2,6-dichloro-4-(trifluoromethyl)phenylamine with methanesulfonyl chloride to produce 2,6-dichloro-4-(trifluoromethyl)phenylmethanesulfonamide. The next step involves the reaction of the above product with glycine methyl ester to produce Methyl N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-N-(methylsulfonyl)glycinate. Finally, the reaction of the above product with 2-fluoroaniline produces Methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate, which is the active ingredient in methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate.
科学的研究の応用
Methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of pests and parasites. It is used in agriculture to control pests such as beetles, fleas, ticks, and termites. In veterinary medicine, it is used to control parasites such as fleas and ticks in pets and livestock. methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate has also been studied for its potential use in controlling mosquito-borne diseases such as malaria and dengue fever.
特性
IUPAC Name |
methyl 2-(2-fluoro-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4S/c1-16-10(13)7-12(17(2,14)15)9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXUKWRLXHEKPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC=CC=C1F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-bromo-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5715194.png)


![ethyl 4-{[(2-chloro-6-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5715211.png)

![3-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5715222.png)
![N-{[(4-iodophenyl)amino]carbonothioyl}acetamide](/img/structure/B5715229.png)
![1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5715231.png)

![N,N'-[(4-fluorophenyl)methylene]bis(2-methoxybenzamide)](/img/structure/B5715250.png)

![3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]propanoic acid](/img/structure/B5715262.png)